2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide
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Overview
Description
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves multiple steps. One of the key steps includes the reaction of methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate with acetyl chloride under nitrogen . This reaction is followed by further transformations involving various reagents such as triphenylphosphine and diazomethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, zinc in acetic acid for reduction, and silver(I) perchlorate in acetic acid for substitution reactions .
Major Products
The major products formed from these reactions include methyl 3-methoxy-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]acrylate and 4-isopropenyl-2,2-dimethyl-Δ3-oxazolin-5-one .
Scientific Research Applications
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide involves its interaction with molecular targets through various pathways. The compound can act as a Michael donor in Michael addition reactions, forming carbon-carbon bonds with Michael acceptors . This interaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl (6RS)-6-hydroxy-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate
- Methyl 2-chloro-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]-3-oxopropionate
Uniqueness
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide is unique due to its complex structure, which includes multiple rings and heteroatoms. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N4O2S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-16(2)4-10-8(5-22-16)3-9-12-13(24-14(9)20-10)15(19-7-18-12)23-6-11(17)21/h3,7H,4-6H2,1-2H3,(H2,17,21) |
InChI Key |
FGSFBDZUGYXEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)N)C |
Origin of Product |
United States |
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